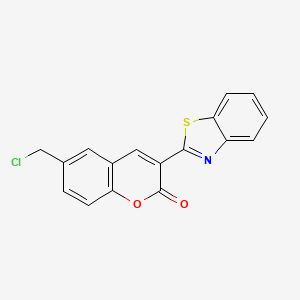![molecular formula C12H16O2 B14250647 Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- CAS No. 223399-26-6](/img/structure/B14250647.png)
Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[45]decane-6,10-dione, 2-methyl-3-methylene- is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with specific reagents under controlled conditions. For instance, one method involves reacting 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol to form an intermediate compound. This intermediate can then be further reacted with 2-methylbenzenamine or 3-methylbenzenamine to yield the desired spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- has several applications in scientific research:
Medicinal Chemistry: It serves as a template for designing prolyl hydroxylase domain inhibitors, which are potential treatments for anemia and ischemia-related diseases.
Materials Science: The unique spirocyclic structure makes it a candidate for developing new materials with specific optical or electronic properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Wirkmechanismus
The mechanism of action of Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- involves its interaction with specific molecular targets. For instance, as a prolyl hydroxylase domain inhibitor, it binds to the active site of the enzyme, competing with the natural substrate and inhibiting its activity. This inhibition can mimic the physiological hypoxic response, leading to the upregulation of erythropoietin and other hypoxia-inducible factors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.5]decane: A simpler spirocyclic compound without the additional functional groups.
6,10-Dioxaspiro[4.5]decane-7,9-dione: A precursor in the synthesis of the target compound.
2,6,6-Trimethyl-10-methylene-1-oxa-spiro[4.5]decane: Another spirocyclic compound with different substituents.
Uniqueness
Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to inhibit prolyl hydroxylase domains sets it apart from other spirocyclic compounds, making it a valuable template in medicinal chemistry .
Eigenschaften
CAS-Nummer |
223399-26-6 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
2-methyl-3-methylidenespiro[4.5]decane-6,10-dione |
InChI |
InChI=1S/C12H16O2/c1-8-6-12(7-9(8)2)10(13)4-3-5-11(12)14/h9H,1,3-7H2,2H3 |
InChI-Schlüssel |
IGGREKYBUYISKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2(CC1=C)C(=O)CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Butanone, 3-(acetyloxy)-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3S)-](/img/structure/B14250567.png)
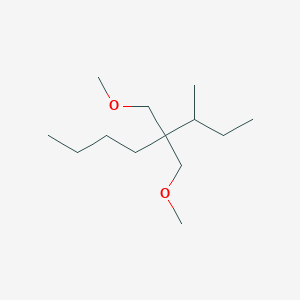
![3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal](/img/structure/B14250581.png)

![3,3'-Diethoxy-5,5'-bis[(4-hydroxyphenyl)methyl][1,1'-biphenyl]-2,2'-diol](/img/structure/B14250601.png)
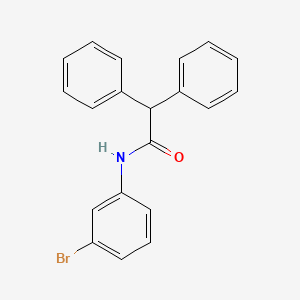
![Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-](/img/structure/B14250609.png)
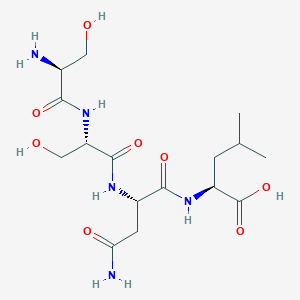
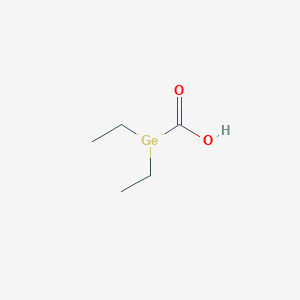
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenyloxyurea](/img/structure/B14250632.png)
![[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride](/img/structure/B14250640.png)

